BAY 60-2770 - 1027642-43-8

BAY 60-2770

Catalog Number: EVT-3553882
CAS Number: 1027642-43-8
Molecular Formula: C35H33F4NO5
Molecular Weight: 623.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BAY 60-2770 was developed by Bayer AG and is classified as a soluble guanylate cyclase activator. It belongs to a category of drugs that stimulate guanylate cyclase independently of nitric oxide, making it a valuable tool for research and potential clinical applications in conditions where nitric oxide signaling is impaired.

Synthesis Analysis

Methods and Technical Details

The synthesis of BAY 60-2770 involves several steps, typically starting from commercially available precursors. The process includes:

  1. Formation of Key Intermediates: Initial reactions often involve the formation of aryl or alkyl substituents on the core structure.
  2. Cyclization Reactions: Key cyclization steps are employed to construct the bicyclic framework characteristic of BAY 60-2770.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological evaluation.

Specific methodologies may vary, but typical yields range from 50% to 90%, depending on the reaction conditions and purification methods used .

Molecular Structure Analysis

Structure and Data

BAY 60-2770 has a complex molecular structure characterized by its bicyclic core. The molecular formula is C19_{19}H20_{20}N4_{4}O2_{2}, with a molecular weight of approximately 336.39 g/mol.

Key structural features include:

  • A central bicyclic system that contributes to its binding affinity for soluble guanylate cyclase.
  • Functional groups that enhance solubility and bioavailability.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its interaction with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

BAY 60-2770 participates in various chemical reactions primarily related to its mechanism of action as an activator of soluble guanylate cyclase. Key reactions include:

  1. Activation of Soluble Guanylate Cyclase: BAY 60-2770 binds to the enzyme, leading to an increase in cyclic guanosine monophosphate levels.
  2. Biological Assays: In vitro studies often involve measuring the increase in cyclic guanosine monophosphate levels in response to BAY 60-2770 treatment.
  3. Metabolic Stability Studies: Evaluations of how BAY 60-2770 is metabolized in biological systems can provide insights into its pharmacokinetic properties.

These reactions are crucial for understanding the compound's efficacy and safety profile in therapeutic settings .

Mechanism of Action

Process and Data

BAY 60-2770 exerts its effects primarily through the activation of soluble guanylate cyclase, which leads to increased levels of cyclic guanosine monophosphate. This process involves:

  1. Binding: BAY 60-2770 binds to the heme domain of soluble guanylate cyclase, enhancing its activity.
  2. cGMP Production: The activated enzyme catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate, leading to downstream signaling effects.
  3. Physiological Effects: Increased cyclic guanosine monophosphate levels result in vasodilation, inhibition of platelet aggregation, and modulation of neuronal signaling pathways.

Studies have shown that BAY 60-2770 significantly increases cyclic guanosine monophosphate concentrations in various tissues, indicating its potent biological activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BAY 60-2770 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulating BAY 60-2770 for experimental use or potential therapeutic applications .

Applications

Scientific Uses

BAY 60-2770 has diverse applications in scientific research, particularly in:

  1. Cardiovascular Research: Used to study mechanisms underlying myocardial protection during ischemia-reperfusion injury, demonstrating benefits such as reduced infarct size and improved heart function.
  2. Urological Studies: Investigated for its potential to treat neurogenic lower urinary tract dysfunction by modulating bladder function through cyclic guanosine monophosphate pathways.
  3. Drug Development: Serves as a lead compound for developing new therapies targeting soluble guanylate cyclase for various cardiovascular diseases.

Research continues to explore additional therapeutic indications for BAY 60-2770, highlighting its versatility as a pharmacological agent .

Biochemical Mechanism of Action of BAY 60-2770 as a Soluble Guanylate Cyclase (sGC) Activator

Structural Basis of sGC Activation in Oxidized/Heme-Free States

BAY 60-2770 (chemical name: 4-(((4-carboxybutyl)(5-fluoro-2-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methoxy)phenethyl)amino)methyl)benzoic acid; molecular formula: C₃₅H₃₃F₄NO₅; molecular weight: 623.63 g/mol) represents a class of heme-independent sGC activators that target the enzyme's oxidized or heme-free state. Unlike nitric oxide (NO) or heme-dependent stimulators, BAY 60-2770 exerts its effects through structural displacement of the heme moiety within the β1 subunit of sGC. The compound's molecular structure features fluorinated aromatic systems (fluoro and trifluoromethyl moieties) connected via a flexible aliphatic chain terminating in carboxylic acid groups, enabling it to mimic key interactions of the displaced heme within the hydrophobic binding pocket [1] [3] [6].

Crystallographic studies using the Nostoc H-NOX domain (a structural homolog of human sGC) reveal that BAY 60-2770 binds within the heme-binding pocket through two critical interactions: 1) Carboxylate-mediated coordination with the conserved Tyr-Ser-Arg (YxSxR) motif that normally stabilizes the heme propionate groups, and 2) Hydrophobic contacts between its aromatic rings and the pocket's non-polar residues. This dual interaction mechanism allows BAY 60-2770 to effectively occupy the space vacated by oxidized or lost heme, inducing conformational changes necessary for enzyme activation. The binding affinity and efficacy of BAY 60-2770 are enhanced under conditions of oxidative stress or heme deficiency, as confirmed by enzyme kinetics studies showing significantly higher activation (242-fold stimulation in heme-free sGC) compared to physiological conditions [3] [6] [7].

Table 1: Structural and Functional Properties of sGC Activators

PropertyBAY 60-2770BAY 58-2667 (Cinaciguat)
Chemical FormulaC₃₅H₃₃F₄NO₅C₃₁H₃₁F₄N₃O₆
Molecular Weight623.63 g/mol617.59 g/mol
sGC Activation Fold (Heme-free)242-fold190-fold
Key Structural FeaturesFluoro and trifluoromethyl groups on biphenyl systemChloro and methoxy substitution pattern
EC₅₀ (Oxidized sGC)5.4 nM10.3 nM

Role of BAY 60-2770 in Stabilizing sGC Conformation via Heme Pocket Mimicry

The mechanism by which BAY 60-2770 stabilizes soluble guanylate cyclase involves precise molecular mimicry of the displaced heme's interactions within the hydrophobic pocket. The trifluoromethylbiphenyl moiety of BAY 60-2770 inserts deep into the heme-binding cleft, while its terminal carboxylic acid groups form salt bridges with the arginine residue (R116 in Nostoc) of the YxSxR motif. This interaction stabilizes the αF-helix and adjacent loop regions that are critical for transmitting conformational changes to the catalytic domain of sGC. Unlike native heme, BAY 60-2770 binding does not require the proximal histidine (H105) coordination, allowing it to activate the enzyme even when the heme iron is oxidized (Fe³⁺) or absent [3] [5].

Biochemical evidence demonstrates that BAY 60-2770 binding induces a protease-resistant conformation in sGC, protecting the enzyme from ubiquitination and proteasomal degradation. This stabilization effect is particularly significant under pathological conditions involving oxidative stress, where heme oxidation by reactive oxygen species leads to sGC degradation. In cellular studies, preincubation with BAY 60-2770 maintains sGC activity even after exposure to the heme oxidant ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one). Functional studies in human platelets reveal that BAY 60-2770 produces a concentration-dependent inhibition of collagen-induced aggregation, with significantly enhanced potency (approximately 10-fold increase) following sGC oxidation by ODQ. This paradoxical enhancement occurs because oxidation creates additional heme-free sGC molecules available for activation by BAY 60-2770 [2] [5] [8].

Table 2: Functional Effects of BAY 60-2770 in Cellular Systems

Experimental SystemTreatmentKey FindingReference
Human Platelets0.001-10 µM + collagenInhibition of collagen-induced aggregation (IC₅₀ ≈ 0.01 µM) [8]
Human Platelets + ODQ0.001-10 µM + collagenEnhanced inhibition (IC₅₀ < 0.001 µM) [8]
Rat Hepatic Stellate Cells0.1-0.3 mg/kg (oral)Attenuation of fibrotic markers [1] [6]
Obese Mice (Bladder)1 mg/kg (oral)Amelioration of detrusor dysfunction [2] [6]

Comparative Analysis of sGC Activation Mechanisms: Stimulators vs. Activators

The pharmacological landscape of soluble guanylate cyclase modulators comprises two distinct classes with fundamentally different mechanisms: sGC stimulators (e.g., riociguat, vericiguat) and sGC activators (e.g., BAY 60-2770, cinaciguat). This classification reflects critical differences in their molecular interactions with the enzyme:

  • Heme Dependence: Stimulators require the presence of reduced heme (Fe²⁺) and synergize with endogenous NO to stabilize the active conformation. In contrast, activators like BAY 60-2770 bind independently of heme status and are most effective when heme is oxidized or absent. This mechanistic distinction is highlighted by their divergent responses to the heme oxidant ODQ: while ODQ abolishes stimulator activity, it potentiates activator effects [1] [7] [8].

  • Conformational Selection: BAY 60-2770 preferentially binds to and stabilizes the apo-sGC conformation (heme-free state), whereas stimulators bind to the NO-bound state of heme-containing sGC. This difference was demonstrated in baculovirus expression studies showing stable incorporation of BAY 60-2770 during sGC biosynthesis, suggesting irreversible binding during protein folding. Stimulators exhibit reversible binding to pre-formed enzyme complexes [7].

  • Isoform Sensitivity: Unlike earlier activators that showed preference for the α1/β1 sGC isoform, BAY 60-2770 effectively activates both α1/β1 and α2/β1 isoforms with comparable efficacy. This broad isoform activation profile may enhance its therapeutic potential in diverse tissues, including brain and vascular smooth muscle where α2/β1 predominates. Stimulators generally show greater isoform selectivity [7].

  • Redox Sensitivity: The therapeutic efficacy of BAY 60-2770 increases under pathological conditions involving oxidative stress (e.g., atherosclerosis, pulmonary hypertension, fibrosis), where heme oxidation impairs NO-dependent signaling. Stimulators lose effectiveness in these same conditions due to their heme dependence [1] [3] [8].

Functional studies demonstrate that BAY 60-2770 achieves approximately 10% higher maximal stimulation (Vₘₐₓ) compared to cinaciguat in heme-free sGC, attributable to its more rigid hydrophobic tail that enhances binding pocket interactions. In enzyme assays, BAY 60-2770 stimulates cGMP production with EC₅₀ values of 5.4 nM (native sGC) and 0.39 nM (ODQ-treated sGC), compared to 10.3 nM and 1.48 nM for cinaciguat, respectively [3] [7].

Table 3: Comparative Pharmacology of sGC Modulators

CharacteristicsGC StimulatorssGC Activators (BAY 60-2770)
Representative AgentsRiociguat, VericiguatBAY 60-2770, Cinaciguat
Heme RequirementReduced heme (Fe²⁺) essentialActive on oxidized/heme-free sGC
Effect of ODQAbolishes activityPotentiates activity
Synergy with NOStrong synergyAntagonized by NO
Primary Binding SiteInterface domainHeme-binding pocket
Redox SensitivityInactivated by oxidationActivated by oxidation
Therapeutic WindowHypertension, PAHOxidative stress conditions (fibrosis, atherosclerosis)

Properties

CAS Number

1027642-43-8

Product Name

BAY 60-2770

IUPAC Name

4-[[4-carboxybutyl-[2-[5-fluoro-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid

Molecular Formula

C35H33F4NO5

Molecular Weight

623.6 g/mol

InChI

InChI=1S/C35H33F4NO5/c36-31-16-17-32(45-23-25-6-8-26(9-7-25)27-12-14-30(15-13-27)35(37,38)39)29(21-31)18-20-40(19-2-1-3-33(41)42)22-24-4-10-28(11-5-24)34(43)44/h4-17,21H,1-3,18-20,22-23H2,(H,41,42)(H,43,44)

InChI Key

CRQMDXFUKDWARU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN(CCCCC(=O)O)CCC2=C(C=CC(=C2)F)OCC3=CC=C(C=C3)C4=CC=C(C=C4)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CN(CCCCC(=O)O)CCC2=C(C=CC(=C2)F)OCC3=CC=C(C=C3)C4=CC=C(C=C4)C(F)(F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.